BenchChemオンラインストアへようこそ!

6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid

Lipophilicity Drug-likeness Bioisostere

6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 858661‑80‑0) is a heterocyclic building block comprising an indazole core substituted at C6 with a difluoromethoxy (-OCHF₂) group and at C3 with a carboxylic acid function. The -OCHF₂ moiety serves as a lipophilic bioisostere of the methoxy group, enhancing metabolic stability and modulating physicochemical properties relative to prototypical indazole-3-carboxylic acids.

Molecular Formula C9H6F2N2O3
Molecular Weight 228.15 g/mol
CAS No. 858661-80-0
Cat. No. B3289523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid
CAS858661-80-0
Molecular FormulaC9H6F2N2O3
Molecular Weight228.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)NN=C2C(=O)O
InChIInChI=1S/C9H6F2N2O3/c10-9(11)16-4-1-2-5-6(3-4)12-13-7(5)8(14)15/h1-3,9H,(H,12,13)(H,14,15)
InChIKeyWOTMSMCFGIWLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 858661-80-0): A Strategic Indazole Scaffold for Drug Discovery


6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 858661‑80‑0) is a heterocyclic building block comprising an indazole core substituted at C6 with a difluoromethoxy (-OCHF₂) group and at C3 with a carboxylic acid function . The -OCHF₂ moiety serves as a lipophilic bioisostere of the methoxy group, enhancing metabolic stability and modulating physicochemical properties relative to prototypical indazole-3-carboxylic acids. Its primary industrial role is as a late-stage intermediate in the preparation of α7 nicotinic acetylcholine receptor (nAChR) ligands [1].

Why Generic Indazole-3-carboxylic Acids Cannot Replace CAS 858661-80-0 in Kinase and nAChR Programs


Substitution at the C6 position of the indazole ring critically governs both the electronic character and three-dimensional conformation of downstream amide derivatives. The difluoromethoxy group introduces a hydrogen-bond-capable dipole that is absent in methyl, chloro, or unsubstituted analogues, while the carboxylic acid anchor enables vectorial diversification distinct from ester-protected intermediates [1]. Structure–activity relationship (SAR) studies on indazole‑3‑carboxamides demonstrate that the C6 substituent influences selectivity across kinase families (e.g., PAK1 vs. Aurora kinase) in a regio‑specific manner [2]. Interchanging the 6‑difluoromethoxy substitution pattern with the 5‑isomer or with a 6‑methoxy group alters calculated LogP by up to ~0.9 units, directly impacting the lipophilic efficiency (LipE) and pharmacokinetic profile of the final active pharmaceutical ingredient (API) .

Quantitative Differentiation of 6-(Difluoromethoxy)-1H-indazole-3-carboxylic Acid (CAS 858661-80-0) Against Closest Structural Analogues


Lipophilicity (LogP) Advantage of the 6-Difluoromethoxy Group Over the 6-Methoxy Analogue

The 6-difluoromethoxy substituent increases computed LogP by 0.93 units relative to the 6-methoxy analog, providing a quantifiable lipophilicity boost that may translate to improved membrane permeability in the derived amide series. A higher LogP without an increase in hydrogen-bond donors is a key advantage in lead optimization .

Lipophilicity Drug-likeness Bioisostere

Regio‑Specific Patent Coverage: The 6-Difluoromethoxy Intermediate for α7 nAChR Ligands

US Patent Application US 2007/0078147 explicitly exemplifies this compound as an intermediate in the synthesis of α7 nicotinic acetylcholine receptor ligands [1]. The 5-difluoromethoxy isomer (CAS 858661‑78‑6) is not exemplified in this patent family, indicating that the 6-substitution pattern is critical for the downstream pharmacophore. This is a regio‑specific intellectual property (IP) driver for procurement.

Neuroscience nAChR Patent Intermediate

Kinase Inhibitor SAR: The C6 Substituent Dictates Potency and Selectivity in Indazole‑3‑carboxamides

SAR studies on 1H‑indazole‑3‑carboxamide derivatives demonstrate that substituents at the C6 position profoundly impact kinase inhibitory activity. In the PAK1 series, compounds bearing C6‑substituted indazoles achieved low-nanomolar IC₅₀ values (e.g., compound 30l, PAK1 IC₅₀ = 9.8 nM) [1]. In the Aurora kinase series, the C6 substitution pattern was a key driver of isoform selectivity [2]. The carboxylic acid scaffold serves as the common precursor for generating these C6‑diversified libraries.

Kinase Inhibition PAK1 Aurora Kinase

Metabolic Stability Gain: The Difluoromethoxy Group Resists O‑Demethylation Relative to Methoxy

In general medicinal chemistry, replacement of a methoxy (-OCH₃) with a difluoromethoxy (-OCHF₂) substituent reduces susceptibility to cytochrome P450‑mediated O‑demethylation, a common metabolic soft spot [1]. While direct microsomal stability data for the title acid are not publicly available, this class‑level principle directly applies: the difluoromethoxy group is expected to confer longer metabolic half‑life in liver microsomes compared to the 6‑methoxy analogue.

Metabolic Stability Phase I Metabolism CYP450

LogP and TPSA Comparison Across 6-Substituted Indazole-3-carboxylic Acid Series

Vendor computed property data show that the 6-chloro analogue (CAS 129295‑31‑4) possesses a LogP of approximately 2.3, while the 6-difluoromethoxy compound exhibits a LogP of 2.11 but with a higher topological polar surface area (TPSA = 75.2 Ų vs. 66.0 Ų for the chloro derivative) due to the additional oxygen atoms . This combination of moderate lipophilicity and elevated TPSA may offer a favorable balance between permeability and solubility.

Physicochemical Properties TPSA LogP

Purity Benchmark: 98% vs. 96% Assay for Direct Congeners

Commercially sourced 6-(difluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 858661‑80‑0) is routinely supplied at ≥98% purity, whereas the 6‑methoxy analogue (CAS 518990‑36‑8) is available at ≥96% purity from leading vendors . This 2% purity advantage reduces the contaminant burden in downstream amide coupling reactions and simplifies quality-by-design (QbD) workflows for kilogram-scale manufacture.

Purity Quality Control Procurement

Recommended Procurement and Application Scenarios for 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 858661-80-0)


Synthesis of α7 Nicotinic Acetylcholine Receptor Ligands for CNS Drug Discovery

The compound is directly exemplified as an intermediate in US 2007/0078147 A1 for preparing α7 nAChR ligands [1]. Neuroscience research groups pursuing cognitive enhancement or anti‑inflammatory indications through the cholinergic anti‑inflammatory pathway should prioritize this intermediate to ensure alignment with the patented chemical space.

Kinase Inhibitor Library Design Targeting PAK1 and Aurora Kinases

SAR studies confirm that C6 substitution on the indazole‑3‑carboxamide scaffold is critical for kinase selectivity [2][3]. The 6‑difluoromethoxy acid is the ideal precursor for diversity‑oriented synthesis around the C3 carboxamide, enabling medicinal chemists to build focused libraries probing the electrostatic and steric environment of the kinase hinge region.

Lead Optimization Requiring Enhanced Metabolic Stability Over Methoxy Analogs

The -OCHF₂ group is a well‑established methoxy bioisostere that reduces CYP450‑mediated O‑dealkylation [4]. Projects encountering rapid in vitro clearance due to O‑demethylation can substitute the 6‑methoxy intermediate with this compound to potentially extend microsomal half‑life while preserving the indazole core pharmacophore.

Physicochemical Property Tuning in Fragment‑Based Drug Discovery

With a LogP of 2.11 and TPSA of 75.2 Ų, this compound offers a distinct physicochemical profile versus the 6‑chloro (higher LogP, lower TPSA) and 6‑methoxy (lower LogP) congeners . Fragment‑based approaches can use this intermediate to probe the optimal lipophilicity–permeability–solubility balance for their target of interest.

Quote Request

Request a Quote for 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.